

A Comprehensive Technical Guide to 2-(4-Methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)propanoic acid

Cat. No.: B1218902

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **2-(4-methoxyphenyl)propanoic acid**, a compound of interest in various scientific and pharmaceutical research fields. This document covers its fundamental chemical identity, physicochemical properties, potential synthetic routes, and biological significance, presenting data in a clear and accessible format for technical audiences.

Chemical Identity and Nomenclature

The standard IUPAC name for the compound is **2-(4-methoxyphenyl)propanoic acid**^{[1][2]}. It is also known by several synonyms, which are often encountered in literature and chemical databases.

Common Synonyms:

- p-Methoxyphenylpropionic acid^{[3][4]}
- Benzeneacetic acid, 4-methoxy-alpha-methyl-[⁴]
- 2-(4-METHOXY-PHENYL)-PROPIONIC ACID^[5]

Physicochemical Properties

The key quantitative properties of **2-(4-methoxyphenyl)propanoic acid** are summarized in the table below, providing a convenient reference for experimental design and analysis.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1] [3]
Molecular Weight	180.20 g/mol	[1] [3]
Melting Point	55-57 °C	[6]
Boiling Point (Predicted)	309.4 ± 25.0 °C	[6]
Density (Predicted)	1.139 ± 0.06 g/cm ³	[6]
pKa (Predicted)	4.45 ± 0.10	[6]
CAS Number	942-54-1	[3]

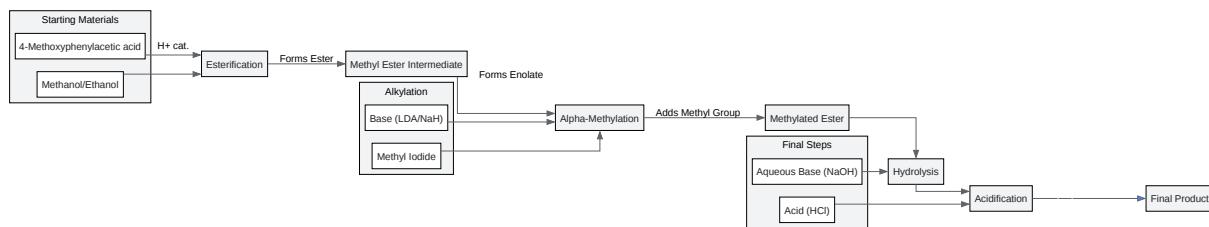
Synthesis Protocols

While specific, detailed experimental protocols for the synthesis of **2-(4-methoxyphenyl)propanoic acid** are not extensively published in readily available literature, a plausible and common synthetic route can be derived from established organic chemistry principles, such as the Williamson ether synthesis or Grignard reactions. Below is a generalized protocol for a potential synthesis pathway.

Proposed Synthesis via Grignard Reaction:

This protocol outlines a conceptual pathway and should be adapted and optimized for specific laboratory conditions.

- Preparation of Grignard Reagent:
 - React 4-bromoanisole with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent, (4-methoxyphenyl)magnesium bromide.
- Carboxylation:


- Cool the Grignard reagent solution in an ice-salt bath.
- Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent over crushed dry ice. This step introduces the carboxylic acid group. .
- Alkylation (Conceptual Step):
 - This direct pathway is less common. A more typical approach would involve synthesizing the corresponding phenylacetic acid and then performing an alpha-alkylation. An alternative, more direct synthesis is outlined below.

Alternative Synthesis via Aryl Acetic Acid Ester:

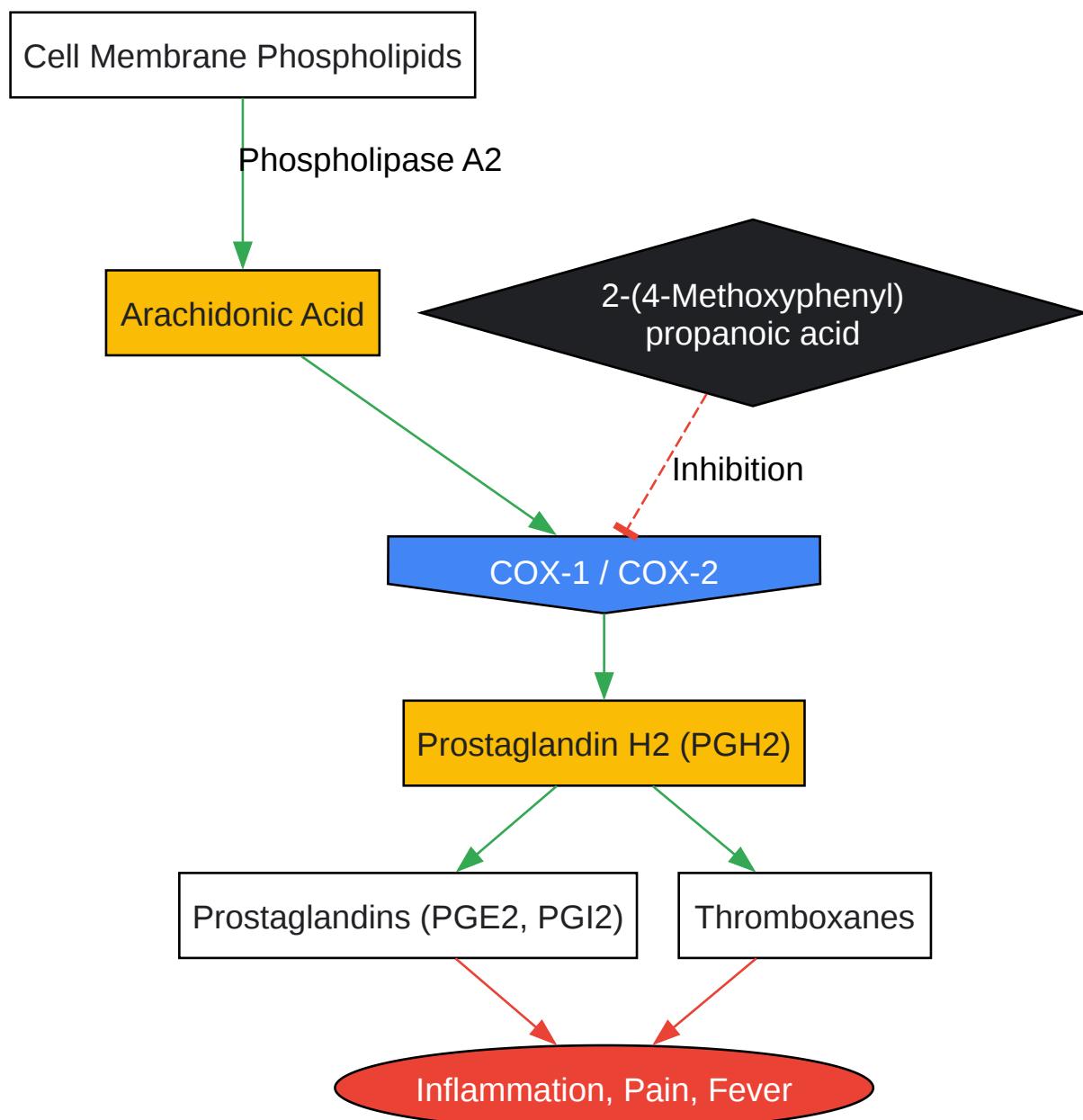
A more common industrial approach involves the synthesis and subsequent alkylation of an aryl acetic acid ester.

- Synthesis of 4-Methoxyphenylacetic acid:
 - This intermediate can be prepared through various methods, such as the Willgerodt-Kindler reaction from 4-methoxyacetophenone.
- Esterification:
 - Convert 4-methoxyphenylacetic acid to its methyl or ethyl ester using standard procedures (e.g., Fischer esterification with methanol or ethanol in the presence of a catalytic amount of sulfuric acid).
- Alpha-Methylation:
 - Deprotonate the α -carbon of the ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C).
 - Add methyl iodide (CH_3I) to the resulting enolate to introduce the methyl group at the alpha position.
- Hydrolysis:

- Hydrolyze the resulting ester (methyl 2-(4-methoxyphenyl)propanoate) to the carboxylic acid using aqueous base (e.g., NaOH or KOH) followed by acidic workup (e.g., with HCl) to protonate the carboxylate.
- Purification:
 - The final product can be purified by recrystallization from a suitable solvent system (e.g., benzene/ligroine as suggested by some data)[6].

[Click to download full resolution via product page](#)

Fig 1. Generalized workflow for the synthesis of **2-(4-methoxyphenyl)propanoic acid**.


Biological Activity and Mechanism of Action

Some sources suggest that **2-(4-methoxyphenyl)propanoic acid** possesses anti-inflammatory properties, functioning through the inhibition of cyclooxygenase (COX) enzymes[4]. This mechanism is characteristic of many non-steroidal anti-inflammatory drugs

(NSAIDs). The inhibition of COX-1 and COX-2 enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[4].

The general pathway is as follows:

- Cell membrane phospholipids are converted to arachidonic acid by the enzyme phospholipase A2.
- Cyclooxygenase (COX) enzymes then metabolize arachidonic acid into prostaglandin H2 (PGH2).
- PGH2 is further converted into various other prostaglandins (like PGE2, PGI2) and thromboxanes, which promote inflammation, pain, and fever.
- **2-(4-Methoxyphenyl)propanoic acid**, acting as a COX inhibitor, blocks the conversion of arachidonic acid, thereby reducing the production of these inflammatory mediators.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2S)-2-(4-methoxyphenyl)propanoic acid | C10H12O3 | CID 12398859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CID 159571024 | C20H24O6 | CID 159571024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. CAS 942-54-1: 2-(4-methoxyphenyl)propanoic acid [cymitquimica.com]
- 5. chemcd.com [chemcd.com]
- 6. 2-(4-methoxyphenyl)propanoic acid CAS#: 942-54-1 [amp.chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(4-Methoxyphenyl)propanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218902#2-4-methoxyphenyl-propanoic-acid-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com